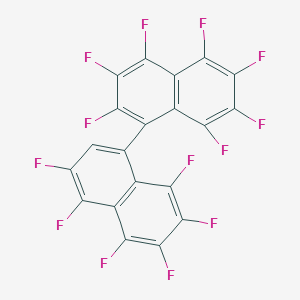![molecular formula C10H19NO2 B13152510 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal is an organic compound characterized by a cyclopentyl ring substituted with an aminomethyl group and a hydroxypropanal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclopentyl derivative.
Addition of the Hydroxypropanal Moiety: The final step involves the addition of the hydroxypropanal group through aldol condensation or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the hydroxypropanal moiety can be reduced to form alcohols.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxypropanal moiety can participate in redox reactions and covalent bonding. These interactions influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride
- 2-Amino-2-methyl-1-propanol
- 3-(Methylamino)propylamine
Comparison:
- Structural Differences: While similar compounds may share the cyclopentyl ring and aminomethyl group, the presence of the hydroxypropanal moiety in 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal makes it unique.
- Reactivity: The hydroxypropanal group introduces additional reactivity, allowing for a broader range of chemical transformations.
- Applications: The unique structure of this compound enables its use in specific applications where other similar compounds may not be suitable.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal |
InChI |
InChI=1S/C10H19NO2/c1-8-3-4-10(5-8,6-11)9(2,13)7-12/h7-8,13H,3-6,11H2,1-2H3 |
Clave InChI |
MZWGCHJYGSGBSA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(CN)C(C)(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


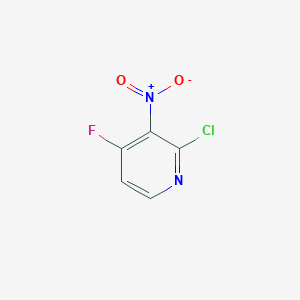
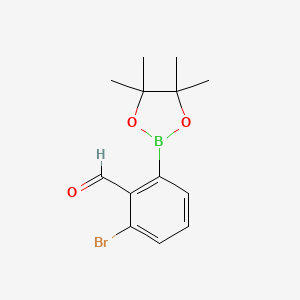
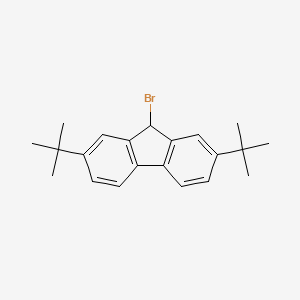
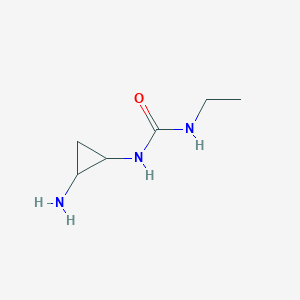
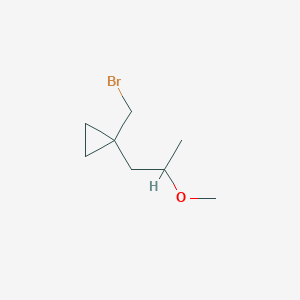
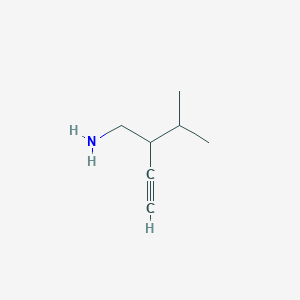
![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)

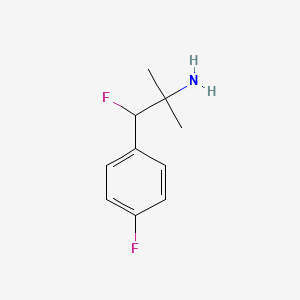
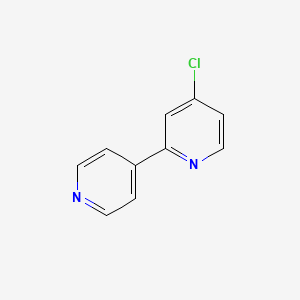

![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
